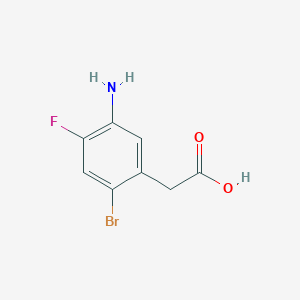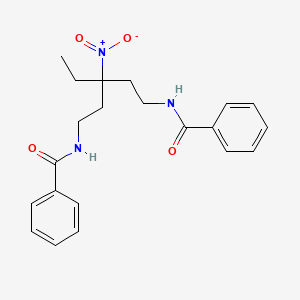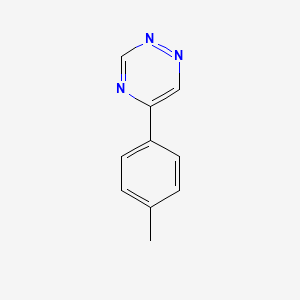
Diethylaminoethyl diphenylhydroxypropionate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethylaminoethyl diphenylhydroxypropionate is a chemical compound known for its diverse applications in various fields, including medicine and industry. It is a derivative of diphenylhydroxypropionic acid, where the hydroxyl group is esterified with diethylaminoethyl. This compound is recognized for its pharmacological properties, particularly as a topical anesthetic .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of diethylaminoethyl diphenylhydroxypropionate typically involves the esterification of 3,3-diphenyl-3-hydroxypropionic acid with diethylaminoethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions to enhance yield and purity. Continuous flow reactors and advanced purification techniques such as chromatography are often employed to ensure high-quality production .
Chemical Reactions Analysis
Types of Reactions: Diethylaminoethyl diphenylhydroxypropionate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products:
Oxidation: Diphenylhydroxypropionic acid derivatives.
Reduction: this compound alcohol.
Substitution: Various substituted this compound derivatives.
Scientific Research Applications
Diethylaminoethyl diphenylhydroxypropionate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its effects on cellular processes and as a potential tool for biochemical assays.
Medicine: Investigated for its anesthetic properties and potential use in pain management.
Mechanism of Action
The mechanism of action of diethylaminoethyl diphenylhydroxypropionate involves its interaction with cellular membranes, leading to the inhibition of nerve signal transmission. This is primarily due to its ability to block sodium channels, thereby preventing the propagation of action potentials. The compound’s molecular targets include voltage-gated sodium channels, which are crucial for nerve impulse conduction .
Comparison with Similar Compounds
Lidocaine: Another topical anesthetic with a similar mechanism of action.
Procaine: A local anesthetic used in dental procedures.
Benzocaine: Commonly used in over-the-counter topical pain relievers.
Uniqueness: Diethylaminoethyl diphenylhydroxypropionate is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Unlike lidocaine and procaine, it has a diphenylhydroxypropionate backbone, which may contribute to its unique interaction with biological membranes and its specific anesthetic effects .
Properties
CAS No. |
71205-89-5 |
|---|---|
Molecular Formula |
C21H27NO3 |
Molecular Weight |
341.4 g/mol |
IUPAC Name |
2-(diethylamino)ethyl 3-hydroxy-3,3-diphenylpropanoate |
InChI |
InChI=1S/C21H27NO3/c1-3-22(4-2)15-16-25-20(23)17-21(24,18-11-7-5-8-12-18)19-13-9-6-10-14-19/h5-14,24H,3-4,15-17H2,1-2H3 |
InChI Key |
RKYKPUKUJOQKEX-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOC(=O)CC(C1=CC=CC=C1)(C2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


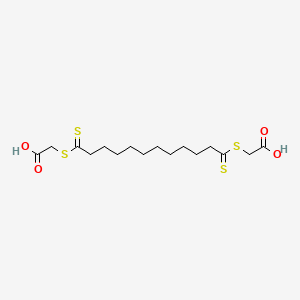
![6-[4-[2-[3,5-Bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethyl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-1-yl]-2-methylheptan-2-ol](/img/structure/B15197490.png)
![[3-(Dimethylcarbamoyloxy)phenyl]-trimethylazanium;hydrobromide](/img/structure/B15197491.png)
![2-(1H-Benzo[d]imidazol-2-yl)butan-2-ol](/img/structure/B15197498.png)
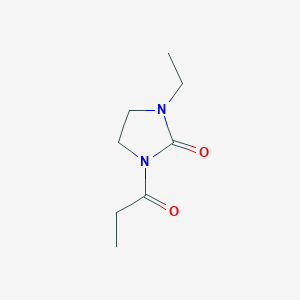
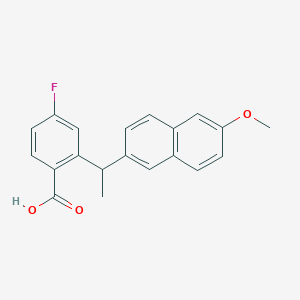
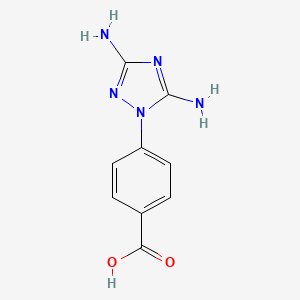
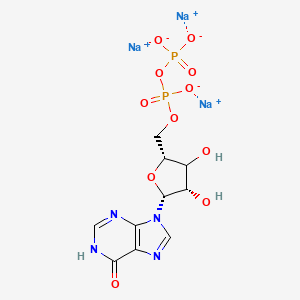
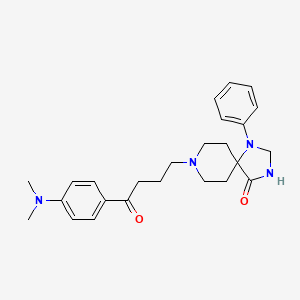
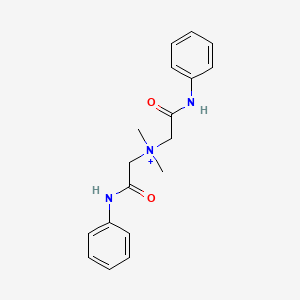
![[3-(3-Isopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetic acid hydrochloride](/img/structure/B15197563.png)
